
Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Übersicht
Beschreibung
This compound is a fluorinated building block . It is related to Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , which is a chemical with the molecular formula C16H15F2NO4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=CN(CC)c2c(F)c(F)c(OC)=c2C1=O . This indicates that the molecule contains a quinoline core with various substituents, including ethyl, difluoro, and carboxylate groups. Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is between 204-208 °C . The empirical formula is C14H12F3NO3 and the molecular weight is 299.25 .Wissenschaftliche Forschungsanwendungen
NMR Study Insights
Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, along with its derivatives, has been studied extensively using NMR spectroscopy. Research shows the analysis of its 1H, 13C, and 19F NMR spectra, providing valuable chemical shift information and coupling constants, which are crucial for understanding its structure and reactivity (Podányi et al., 1996).
Synthesis and Reactivity
This compound serves as a starting material or intermediate in the synthesis of various quinolones and other heterocyclic compounds. For instance, its reactivity has been explored in the preparation of different quinolones through reactions like oxidation, which can lead to the formation of new and unexpected derivatives with potential applications in medicinal chemistry (Guillou et al., 1998).
Antibacterial Activity Studies
This compound derivatives have shown significant antibacterial activity. This includes studies on polysubstituted compounds and their effectiveness against various Gram-positive and Gram-negative bacteria, thereby contributing to the development of new antibacterial agents (Koga et al., 1980).
Photophysical Properties
The photophysical properties of derivatives of this compound have been studied to understand the role of various substituents in the behavior of the 1,4-dihydro-4-oxoquinoline ring. These studies are crucial for the development of materials with specific optical properties and could be applied in fields like photodynamic therapy and molecular electronics (Cuquerella et al., 2006).
Structural and Crystallographic Analysis
Research on the crystal structure and Hirshfeld surface analysis of derivatives of this compound provides insights into its molecular and supramolecular architecture. Such studies are important for understanding its interaction potential, which can be applied in areas like material science and drug design (Baba et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-10(15)11(16)6-12(8)17/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYWZMBAWPPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
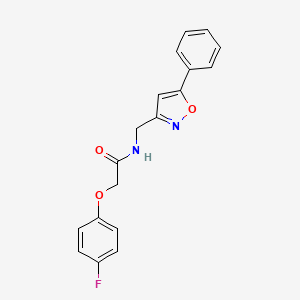
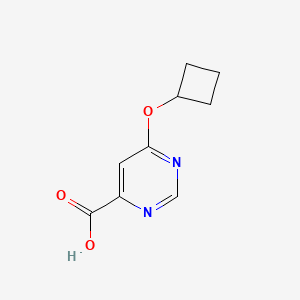
![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)
![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)
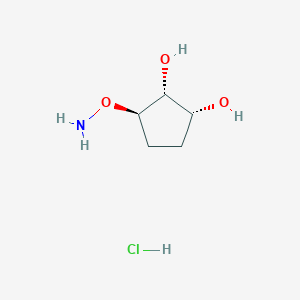
![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)
![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)
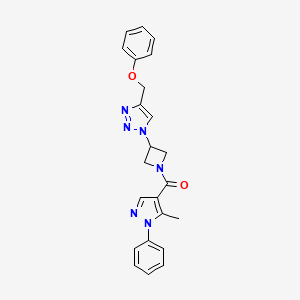
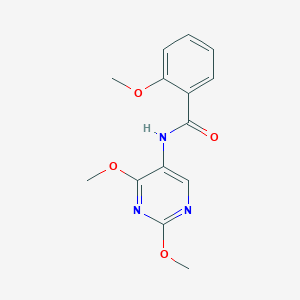
![methyl 4-[2-(4-chlorophenyl)-3-(4-fluorophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2666145.png)
![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)
